BenchChemオンラインストアへようこそ!

Dimethoxycurcumin

Metabolic stability Pharmacokinetics Curcumin analogue

Select Dimethoxycurcumin (DiMC) for experimental reproducibility where sustained compound exposure is critical. Unlike curcumin, which degrades nearly 100% within 48 hours in cell culture, DiMC exhibits >70% greater metabolic stability, directly translating to a 30-fold increase in potency in tumor growth suppression assays. This synthetic analogue uniquely degrades androgen receptors and inhibits AP-1 transcription, making it an irreplaceable molecular probe for prostate cancer and inflammatory signaling research. Avoid the confounding variable of rapid degradation—choose the stable, high-potency curcuminoid for reliable structure-activity relationship studies.

Molecular Formula C23H24O6
Molecular Weight 396.4 g/mol
CAS No. 160096-59-3
Cat. No. B1670665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethoxycurcumin
CAS160096-59-3
SynonymsDimethoxycurcumin
Molecular FormulaC23H24O6
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC
InChIInChI=1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-14H,15H2,1-4H3/b9-5+,10-6+
InChIKeyHMJSBVCDPKODEX-NXZHAISVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dimethoxycurcumin (CAS 160096-59-3): Baseline Characterization for Scientific Procurement


Dimethoxycurcumin (DiMC, ASC-J9) is a synthetic curcumin analogue obtained by methylation of both free phenolic -OH groups of the parent curcumin molecule, yielding a compound with the molecular formula C23H24O6 and a molecular weight of 396.4 g/mol . This structural modification eliminates the hydrogen-bond donor capacity of the phenolic moieties, enhancing lipophilicity and significantly altering its pharmacokinetic profile compared to natural curcuminoids such as curcumin, demethoxycurcumin, and bisdemethoxycurcumin [1]. DiMC is recognized as a metabolically stable analogue that retains and, in several key respects, amplifies the anticancer, anti-inflammatory, and cytoprotective activities associated with curcumin, positioning it as a prioritized research tool for investigating structure-activity relationships and overcoming the inherent bioavailability limitations of curcumin [2]. It is commercially available as a research-grade chemical (≥90% purity) and is frequently utilized in studies exploring cancer cell apoptosis, oxidative stress modulation, and targeted protein degradation .

Why Dimethoxycurcumin Cannot Be Substituted by Curcumin or Other Demethoxylated Analogues for Key Research Applications


Generic substitution of curcumin for dimethoxycurcumin in experimental or preclinical settings is fundamentally flawed due to a distinct, quantifiable divergence in their metabolic stability and, consequently, their sustained in vitro and in vivo bioactivity. While curcumin is subject to rapid degradation and extensive metabolism, with nearly 100% of the parent compound lost within 48 hours in cultured HCT116 cells, dimethoxycurcumin exhibits remarkable resilience, with <30% degraded under identical conditions [1]. This differential stability translates directly to potency: dimethoxycurcumin is significantly more effective at suppressing the growth of these same tumor cells, achieving a 30-fold increase in potency compared to the parent compound [2]. Furthermore, the simple demethoxylated analogues (e.g., demethoxycurcumin) do not recapitulate this stability enhancement. Studies in renal tumor models demonstrate a clear potency hierarchy: dimethoxycurcumin > curcumin > bisdemethoxycurcumin, underscoring that the number and position of methoxy groups are critical determinants of both metabolic fate and biological efficacy [3]. Therefore, selecting the appropriate curcuminoid is not an interchangeable choice but a necessary, structure-defined requirement for experiments where sustained cellular exposure and robust apoptotic induction are key experimental endpoints.

Quantitative Differentiation of Dimethoxycurcumin (CAS 160096-59-3) vs. Curcumin and Structural Analogues


Metabolic Stability: >70% Reduction in Degradation vs. Curcumin in Cancer Cells

Dimethoxycurcumin demonstrates significantly enhanced metabolic stability compared to its parent compound, curcumin. In a direct head-to-head comparison using HCT116 colon cancer cells treated for 48 hours, nearly 100% of curcumin was degraded, whereas less than 30% of dimethoxycurcumin was degraded under the same conditions [1]. This finding was corroborated by microsomal stability assays, which confirmed limited metabolism of the dimethoxy analogue [1].

Metabolic stability Pharmacokinetics Curcumin analogue

Anticancer Potency: 30-Fold Enhanced Growth Suppression and Superior Apoptosis Induction vs. Curcumin

The enhanced metabolic stability of dimethoxycurcumin translates directly into a vastly superior ability to inhibit cancer cell proliferation. A study directly comparing the two compounds reported that methylation of both free phenolic groups in curcumin to yield dimethoxycurcumin resulted in a 30-fold increase in potency for the growth suppression of HCT116 tumor cells [1]. In a separate, direct head-to-head study in HCT116 cells, dimethoxycurcumin was found to be significantly more potent than curcumin in inhibiting proliferation and inducing apoptosis after 48 hours of treatment, as determined by flow cytometric analysis of the cell cycle and estimation of GI50 and LC50 values [2].

Anticancer potency Apoptosis HCT116

Superior Potency in Renal Carcinoma Cells: DiMC > Curcumin > Bisdesmethoxycurcumin

A direct comparative study in human renal carcinoma Caki cells established a clear, quantitative hierarchy of apoptosis-inducing potency among curcuminoids. Treatment with dimethoxycurcumin (DMC), curcumin (Cur), and bis-demethoxycurcumin (BMC) all reduced cell viability and induced apoptosis, but the potency varied significantly. DMC was the most potent compound, followed by Cur, and then BMC. This same ranking (DMC > Cur > BMC) was observed for the associated increases in reactive oxygen species (ROS) production, cytochrome c release, and caspase-3 activity [1].

Renal cell carcinoma Apoptosis Potency ranking

Unique Molecular Activities: AR Degradation and AP-1 Suppression Not Observed with Curcumin

Beyond its enhanced stability and potency, dimethoxycurcumin exerts unique molecular activities that are distinct from curcumin and likely contribute to its differentiated pharmacological profile. As a class-level inference, studies indicate that DiMC induces the degradation of the androgen receptor (AR), an activity not attributed to curcumin [1]. Furthermore, DiMC has been shown to suppress the activity of the transcription factor activator protein-1 (AP-1), another unique mechanism compared to its parent compound [1]. This includes inhibition of psoriasin promoter activities, which are enhanced by exogenous c-Jun/c-Fos heterodimeric AP-1 [2].

Androgen receptor Protein degradation AP-1

Validated Research Application Scenarios for Dimethoxycurcumin (CAS 160096-59-3) Based on Quantitative Evidence


Long-Term In Vitro Cancer Cell Studies Requiring Sustained Compound Exposure

This scenario is directly supported by the evidence that dimethoxycurcumin exhibits >70% less degradation than curcumin in HCT116 cells over 48 hours [1]. In any experimental design where the duration of compound exposure is a critical variable—such as multi-day proliferation assays, colony formation assays, or studies of delayed-onset apoptosis—the use of curcumin is confounded by its rapid disappearance from the culture medium. The metabolic stability of dimethoxycurcumin ensures that the nominal treatment concentration remains a closer approximation of the actual, biologically active concentration for the duration of the experiment. This makes it the superior choice for generating reliable, time-resolved data on cellular responses to sustained stress.

Studies Focused on Androgen Receptor Degradation and AP-1 Signaling Pathways

This application scenario is uniquely enabled by the qualitative evidence that dimethoxycurcumin, unlike curcumin, acts as an enhancer of androgen receptor (AR) degradation and an inhibitor of AP-1-mediated transcription [1]. Research programs investigating AR-positive cancers (e.g., prostate cancer), AR-related dermatological conditions, or any disease model where AP-1 signaling is a central therapeutic target require dimethoxycurcumin as a specific molecular probe. Curcumin and other common analogues cannot serve as substitutes, as they lack these specific, differentiated mechanisms of action. Procurement of dimethoxycurcumin is therefore essential for the successful execution and validity of such mechanistic studies.

Investigations of Curcuminoid Potency Hierarchies in Solid Tumor Models

The evidence demonstrates a clear potency hierarchy (dimethoxycurcumin > curcumin > bisdemethoxycurcumin) in renal carcinoma cells (Caki) for apoptosis induction, ROS production, and caspase-3 activation [1]. This scenario applies to any research program that systematically compares the biological activity of curcuminoids in solid tumor models. Dimethoxycurcumin is the essential, high-potency comparator in these studies. Its inclusion is mandatory to establish the full structure-activity relationship (SAR) and to identify the chemical features responsible for maximal biological effect. Studies that omit dimethoxycurcumin would fail to capture the upper bound of potency achievable through simple methylation of the phenolic groups.

Pharmacokinetic and Formulation Studies Addressing Curcumin's Bioavailability Limitations

This scenario is predicated on the foundational evidence that dimethoxycurcumin is a more metabolically stable and lipophilic analogue of curcumin, with greatly improved systemic bioavailability [REFS-1, REFS-2]. Research programs focused on developing novel nanoformulations, prodrugs, or drug delivery systems for curcuminoids should preferentially use dimethoxycurcumin as a starting material or reference standard. Its inherent stability simplifies the interpretation of formulation performance by reducing the confounding variable of intrinsic compound degradation. Studies aimed at demonstrating the superiority of a new delivery technology can more clearly attribute improvements in drug exposure to the formulation itself, rather than to the inherent stability of the payload, when using dimethoxycurcumin as a benchmark.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethoxycurcumin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.